molecular formula C10H14ClN3 B1396825 1-[(2-Chloropyridin-4-yl)methyl]piperazine CAS No. 1204701-53-0

1-[(2-Chloropyridin-4-yl)methyl]piperazine

Cat. No.: B1396825
CAS No.: 1204701-53-0
M. Wt: 211.69 g/mol
InChI Key: CZBDQCOFEQLIPV-UHFFFAOYSA-N
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Description

1-[(2-Chloropyridin-4-yl)methyl]piperazine is a chemical compound that belongs to the class of piperazines, which are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This compound is characterized by the presence of a chloropyridine moiety attached to a piperazine ring via a methylene bridge. It has a molecular formula of C10H14ClN3 and a molecular weight of 211.69 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Chloropyridin-4-yl)methyl]piperazine typically involves the reaction of 2-chloropyridine-4-carbaldehyde with piperazine in the presence of a reducing agent. One common method is the reductive amination process, where the aldehyde group of 2-chloropyridine-4-carbaldehyde reacts with piperazine to form an imine intermediate, which is then reduced to the desired product using a reducing agent such as sodium borohydride .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chloropyridin-4-yl)methyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-[(2-Chloropyridin-4-yl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor function by interacting with receptor binding sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-Chloropyridin-4-yl)methyl]piperazine is unique due to its combination of a chloropyridine moiety and a piperazine ring, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and a wide range of applications in various fields .

Properties

IUPAC Name

1-[(2-chloropyridin-4-yl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3/c11-10-7-9(1-2-13-10)8-14-5-3-12-4-6-14/h1-2,7,12H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBDQCOFEQLIPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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